Isochroman-7-ylmethanol
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Overview
Description
Isochroman-7-ylmethanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.204. The purity is usually 95%.
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Scientific Research Applications
Drug Delivery Systems
Isochroman derivatives have been explored for their potential in drug delivery systems. For instance, perylene-3-ylmethanol nanoparticles, a structurally similar compound, were utilized as drug delivery nanocarriers. These nanoparticles acted as both phototriggers for drug release and fluorescent chromophores for cell imaging, demonstrating their multifunctional capability in delivering anticancer drugs while enabling real-time monitoring of drug release (Jana, Devi, Maiti, & Singh, 2012).
Photochromic Bio-Materials
Isochroman derivatives have found applications in the development of photochromic materials for bio-sensing and cellular imaging. These materials can undergo reversible transformations between different isomers upon exposure to light, allowing for optical manipulation of bio-macromolecules. This property opens up new possibilities for designing photo-responsive nanocarriers and bio-materials (Zhang, Wang, & Tian, 2014).
Synthetic Organic Chemistry
Isochromanones and isoquinolines, crucial intermediates for complex chemical syntheses, have been efficiently synthesized via a Yb(OTf)3-catalyzed tandem process involving oxiranyl and aziridinyl ketones. This method showcases the role of isochroman derivatives in facilitating the synthesis of bioactive compounds and pharmaceuticals (Wei & Zhang, 2012).
Antimicrobial Activity
Novel isochroman-triazoles and thiadiazole hybrids have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited moderate to good activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Saeed & Mumtaz, 2017).
Biological Activities and Medicinal Applications
Isochroman derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects. Their structural diversity and the ability to modulate pharmacological properties through structural modifications make them valuable in drug discovery and development (Zhao et al., 2020).
Mechanism of Action
Target of Action
Isochroman-7-ylmethanol, also known as 3,4-dihydro-1H-isochromen-7-ylmethanol, is a compound with a privileged isochroman motif The isochroman motif is known to be present in a wide variety of biologically active molecules .
Mode of Action
The mode of action of this compound involves its interaction with its targets through the oxa-Pictet–Spengler reaction . This reaction is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the oxa-Pictet–Spengler reaction . This reaction facilitates the initial Meinwald rearrangement, where epoxides are first converted in situ into the corresponding aldehydes before reacting further . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .
Result of Action
The result of the action of this compound is the formation of functionalised isochromans . These isochromans can be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the use of HFIP as a solvent can expand the electrophile scope and facilitate the initial Meinwald rearrangement . .
Biochemical Analysis
Biochemical Properties
Isochroman-7-ylmethanol plays a role in biochemical reactions, particularly in the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . The presence of electron-donating groups on the phenyl ethanol ring, such as the methylenedioxy group, often found in bioactive compounds, has been shown to be effective in this process .
Cellular Effects
It is known that isochromans, the family to which this compound belongs, are present in a wide variety of biologically active molecules . These molecules have been associated with various biological activities, including central nervous system (CNS) effects, antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor activity, and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . The presence of benzoic acid in this process facilitates the electro-oxidation process and increases the product yield .
Temporal Effects in Laboratory Settings
It is known that the synthesis of α-alkoxy isochroman derivatives, a process in which this compound plays a role, can be carried out on a gram scale .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZVWNZPXLPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391113-48-6 |
Source
|
Record name | (3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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